molecular formula C12H15NO4 B13034340 (S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid

Katalognummer: B13034340
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: JEENYJTYMHQNFX-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a phenyl group attached to the butanoic acid chain

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, trifluoroacetic acid is often used to cleave protecting groups such as the Boc group . The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted amino acids. These products can have different properties and applications depending on the specific modifications made.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-3-Amino-4-phenylbutanoic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.

    (S)-3-((Methoxycarbonyl)amino)-4-methylbutanoic acid: Contains a methyl group instead of a phenyl group, affecting its biological activity and applications.

Uniqueness

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid is unique due to the presence of both the methoxycarbonyl and phenyl groups, which confer specific chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

(3S)-3-(methoxycarbonylamino)-4-phenylbutanoic acid

InChI

InChI=1S/C12H15NO4/c1-17-12(16)13-10(8-11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1

InChI-Schlüssel

JEENYJTYMHQNFX-JTQLQIEISA-N

Isomerische SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O

Kanonische SMILES

COC(=O)NC(CC1=CC=CC=C1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.